molecular formula C30H30O11 B1261594 Monodictyochromone A

Monodictyochromone A

Cat. No.: B1261594
M. Wt: 566.6 g/mol
InChI Key: PWCVOPRZVQEZQR-QICUOKTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictyochromone A is a dimeric chromanone isolated from the marine-derived fungus Monodictys putredinis (Wallr.) S. Hughes. Structurally, it consists of two uniquely modified xanthone-derived units connected via a dimerization process . This compound was first reported by Pontius et al. (2008) during investigations into the secondary metabolites of marine fungi. Its discovery highlights the ecological and pharmacological significance of marine fungi in producing bioactive natural products.

Properties

Molecular Formula

C30H30O11

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1

InChI Key

PWCVOPRZVQEZQR-QICUOKTJSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C

Canonical SMILES

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the uniqueness of Monodictyochromone A, we compare it with three related compounds: Monodictyochromone B, Halosmysin A, and lactones from Helicascus kanaloanus. Key differences and similarities are summarized in Table 1 and discussed below.

Structural Comparison

  • Monodictyochromone B: A structural analog of this compound, isolated from the same fungal species (Monodictys putredinis). While both compounds share the dimeric chromanone backbone, Monodictyochromone B differs in the substitution pattern of hydroxyl and methyl groups, leading to distinct spectroscopic profiles (e.g., NMR and MS data) .
  • Halosmysin A: A compound from the fungal family Halosphaeriaceae (same family as Monodictys). Unlike this compound, Halosmysin A is a polyketide-derived macrolide with a 14-membered lactone ring. Its structure lacks chromanone units but shares a marine fungal origin .
  • Lactones from Helicascus kanaloanus: These lactones, produced by a related marine fungus, are structurally simpler, featuring monocyclic or bicyclic lactone rings. They lack the dimeric complexity of this compound .

Functional Comparison

  • Anticancer Activity: this compound shows cancer chemopreventive effects, whereas Halosmysin A exhibits direct cytotoxicity against leukemia cells . This distinction suggests divergent mechanisms of action, possibly tied to structural differences.
  • This highlights functional specialization within the same genus .

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Source Structural Class Key Bioactivity Notable Spectral Data (NMR, MS)
This compound Monodictys putredinis Dimeric chromanone Cancer chemoprevention Distinctive δ 165 ppm (C=O), m/z 584
Monodictyochromone B Monodictys putredinis Dimeric chromanone Understudied δ 162 ppm (C=O), m/z 568
Halosmysin A Halosphaeriaceae family Macrolide Antileukemic δ 172 ppm (lactone C=O), m/z 732
Helicascus lactones Helicascus kanaloanus Monocyclic lactone Unspecified biological activity δ 175 ppm (lactone C=O), m/z 206

Research Findings and Implications

  • Synthetic Challenges: Unlike simpler lactones or macrolides, the dimeric chromanone framework of this compound presents synthetic hurdles, such as regioselective dimerization and stereochemical control. Current efforts focus on biomimetic synthesis inspired by fungal pathways .
  • Pharmacological Potential: While Halosmysin A has advanced to preclinical leukemia studies, this compound’s chemopreventive mechanism warrants further exploration, particularly its interaction with NF-κB or Nrf2 pathways .
  • Ecological Role: The production of diverse secondary metabolites by Monodictys and related fungi may serve defensive or communicative roles in marine ecosystems, a hypothesis supported by the antimicrobial activity of Monodictys castaneae .

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